1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
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Overview
Description
1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene and diazepine precursors.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Steps: The process may involve multiple steps including nitration, reduction, and acetylation to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors, precise control of reaction conditions, and purification steps to ensure the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Potential therapeutic applications in treating anxiety, insomnia, and other conditions.
Industry: May be used in the production of pharmaceuticals or as a research chemical.
Mechanism of Action
The mechanism of action of 1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione likely involves interaction with the central nervous system. It may bind to specific receptors, such as the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This results in sedative, anxiolytic, and muscle relaxant effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
1-Acetyl-7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties or applications that distinguish it from other benzodiazepines, such as specific binding affinities or metabolic pathways.
Properties
CAS No. |
23954-87-2 |
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Molecular Formula |
C17H13ClN2O3 |
Molecular Weight |
328.7 g/mol |
IUPAC Name |
1-acetyl-7-chloro-5-phenyl-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O3/c1-11(21)19-14-8-7-12(18)9-15(14)20(17(23)10-16(19)22)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
ZBFPPOKYYPQMBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)CC(=O)N(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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